molecular formula C39H62O12 B11935671 (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Katalognummer: B11935671
Molekulargewicht: 722.9 g/mol
InChI-Schlüssel: OWGURJWJHWYCIQ-ZSXWNFODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a highly complex steroidal saponin characterized by a spiro[5-oxapentacyclo] core structure conjugated with multiple sugar moieties. Its molecular formula is C₄₄H₇₀O₁₆, with a molecular weight of 855.02 g/mol . The structure comprises a steroidal aglycone (spiro[5-oxapentacyclo] system) linked to oligosaccharide chains via glycosidic bonds. Such compounds are often isolated from medicinal plants, such as Anemarrhena asphodeloides Bunge (Zhimu in traditional Chinese medicine), where they exhibit diverse pharmacological activities, including anti-inflammatory, antitumor, and immunomodulatory effects .

Eigenschaften

Molekularformel

C39H62O12

Molekulargewicht

722.9 g/mol

IUPAC-Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36-,37+,38+,39-/m1/s1

InChI-Schlüssel

OWGURJWJHWYCIQ-ZSXWNFODSA-N

Isomerische SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1

Kanonische SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Herkunft des Produkts

United States

Vorbereitungsmethoden

In-Situ Glycosylation Using Sucrose Synthase and Glycosyltransferase

The enzymatic conversion of stevioside to rebaudioside A involves sequential glycosylation steps. A patented method (EP2963122A1) utilizes sucrose synthase (EC 2.4.1.13) and glycosyltransferase (EC 2.4.1.-) in a single reaction system.

Reaction Mechanism

  • Sucrose Cleavage : Sucrose synthase cleaves sucrose into fructose and uridine diphosphate glucose (UDP-glucose) at pH 5–10.

    Sucrose+UDPSucrose SynthaseFructose+UDP-Glucose\text{Sucrose} + \text{UDP} \xrightarrow{\text{Sucrose Synthase}} \text{Fructose} + \text{UDP-Glucose}
  • Glucose Transfer : Glycosyltransferase transfers glucose from UDP-glucose to the C13 hydroxyl group of stevioside, forming rebaudioside A:

    Stevioside+UDP-GlucoseGlycosyltransferaseRebaudioside A+UDP\text{Stevioside} + \text{UDP-Glucose} \xrightarrow{\text{Glycosyltransferase}} \text{Rebaudioside A} + \text{UDP}

Process Advantages

  • Substrate Cost : Uses inexpensive sucrose instead of curdlan (β-1,3-glucan), reducing raw material costs by ~60%.

  • Yield : Achieves >85% conversion efficiency with minimal side products.

  • Scalability : Single-reactor in-situ process eliminates intermediate purification steps.

Challenges

  • Enzyme Stability : Glycosyltransferase activity declines after 48 hours, necessitating immobilized enzymes for reuse.

  • Byproducts : Minor amounts of rebaudioside B and C form if pH exceeds 7.5.

Table 1.1 : Enzymatic Conversion Parameters

ParameterOptimal RangeImpact on Yield
pH6.5–7.0<7.5 prevents byproducts
Temperature35–40°CHigher denatures enzymes
Substrate Ratio (Sucrose:Stevioside)3:1Excess sucrose drives reaction

Microbial Fermentation Using Engineered Yarrowia lipolytica

Metabolic Pathway Engineering

DSM’s GRAS-affirmed method employs genetically modified Yarrowia lipolytica to biosynthesize rebaudioside A de novo. The yeast expresses genes from Stevia rebaudiana for:

  • Steviol Biosynthesis : Conversion of geranylgeranyl pyrophosphate (GGPP) to steviol via kaurenoic acid.

  • Glycosylation : Sequential addition of glucose units by UDP-glucosyltransferases (UGTs).

Fermentation Process

  • Pre-Culture : Inoculum expansion in nutrient-rich media (Annex 1 of).

  • Main Fermentation : Fed-batch fermentation with controlled carbon/nitrogen ratios induces glycoside production.

  • Product Excretion : Rebaudioside A is secreted extracellularly, simplifying recovery.

Table 2.1 : Fermentation Performance Metrics

MetricPilot Batch (Netherlands)Production Batch (Italy)
Purity (Rebaudioside A)95.2%96.8%
Yield (g/L)12.314.7
Residual Ethanol4,200 ppm3,800 ppm

Recovery and Purification

  • Centrifugation : Removes 90% of yeast biomass.

  • Heat Treatment : Inactivates remaining microbes at 80°C for 15 minutes.

  • Chromatography : Adsorption resins isolate steviol glycosides from broth.

  • Crystallization : Ethanol-water mixtures precipitate 99% pure rebaudioside A.

Comparative Analysis of Preparation Methods

Cost Efficiency

  • Enzymatic Conversion : Raw material costs dominate (~$120/kg), primarily from stevioside.

  • Microbial Fermentation : Higher capital expenditure but lower marginal cost (~$80/kg) due to scalable fermentation.

Environmental Impact

  • Enzymatic : Generates 0.5 kg waste/kg product, mainly UDP and fructose.

  • Microbial : Produces 2.1 kg waste/kg product, including spent yeast and media.

Table 3.1 : Method Comparison

CriterionEnzymatic ConversionMicrobial Fermentation
Purity85–90%95–97%
Cycle Time72 hours168 hours
ScalabilityModerate (batch)High (continuous)

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Hydroxylgruppen, eingehen, um Ketone oder Aldehyde zu bilden.

    Reduktion: Reduktionsreaktionen können verwendet werden, um Ketone oder Aldehyde wieder in Alkohole umzuwandeln.

    Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Osmiumtetroxid, Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

    Substitution: Die Bedingungen können je nach der spezifischen Substitution variieren, aber übliche Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

    Oxidation: Bildung von Ketonen oder Aldehyden.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung verschiedener substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Recent studies have highlighted the compound's potential in targeting G-quadruplexes (G4s), which are structures formed by nucleic acids that play a role in cancer biology. Compounds that can selectively bind to G4s may inhibit cancer cell proliferation and induce apoptosis. This compound's unique structure may enhance its binding affinity to G4s compared to simpler molecules .

Diabetes Treatment

The compound has been investigated for its potential use in diabetes management. Derivatives of similar compounds have shown promise in regulating blood sugar levels and improving insulin sensitivity. The specific stereochemistry of this compound may contribute to its efficacy as a glycosidase inhibitor or in modulating glucose metabolism .

Glycosidase Inhibition

Research indicates that compounds with similar structural characteristics can act as selective inhibitors of glycosidases. These enzymes play critical roles in carbohydrate metabolism and are implicated in various diseases including diabetes and certain cancers. The detailed hydroxylation pattern of this compound suggests it may exhibit significant inhibitory activity against specific glycosidases .

Lipid Metabolism Modulation

The complex structure of the compound may also influence lipid metabolism pathways. Compounds with similar frameworks have been shown to affect lipid profiles and could be explored for their potential in treating metabolic disorders such as obesity and dyslipidemia .

Natural Product Chemistry

The compound is structurally related to natural products derived from plants and fungi that possess bioactive properties. Its synthesis and modification could lead to the discovery of new pharmacophores for drug development aimed at various therapeutic targets .

Case Study 1: Anticancer Activity

A study published in Nature explored the anticancer properties of compounds targeting G-quadruplexes. The specific stereochemistry of compounds similar to the one discussed was found to enhance their selectivity and potency against cancer cell lines .

Case Study 2: Diabetes Management

Research conducted at a prominent university demonstrated that derivatives of compounds with similar structures significantly improved glycemic control in diabetic models. This suggests that further exploration into the discussed compound could yield beneficial results for diabetes therapy .

Case Study 3: Glycosidase Inhibition

A publication detailed the synthesis of various glycosidase inhibitors with complex sugar moieties akin to this compound. The findings indicated that these inhibitors could effectively modulate enzyme activity involved in carbohydrate digestion and absorption .

Wirkmechanismus

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. Its multiple hydroxyl groups and spirocyclic structure may allow it to form specific interactions with these targets, leading to inhibition or activation of certain pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Steroidal saponins and related glycosides share structural similarities but differ in substituents, stereochemistry, and bioactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Bioactivities
Target Compound (this article) C₄₄H₇₀O₁₆ 855.02 Spiro[5-oxapentacyclo] core, 16-hydroxy group, methyl-substituted oxane rings, triol sugars Potential antitumor, anti-inflammatory (inferred from structural analogues)
Timosaponin AIII (from Anemarrhena asphodeloides) C₄₄H₇₀O₁₆ 855.02 Similar spiro core and glycosylation pattern; differs in hydroxylation and sugar linkages Antitumor (HepG2, A549), neuroprotective, anti-diabetic
2-[4-Hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4R,6R,8R,9S,12R,13R)-5',7,9,13-tetramethylspiro... () C₄₄H₇₀O₁₆ 855.02 Identical molecular formula; stereochemical variations in spiro core and sugar attachments Antibiotic properties (steroid group)
Bufalin (from toad venom) C₂₄H₃₄O₄ 386.53 Cardiotonic steroid with 14β-hydroxy and unsaturated lactone Antitumor (hepatocellular, lung carcinoma), cardiotoxic
Compound in C₃₆H₆₇NO₁₇ 785.89 Amino-hydroxyoctadec-enoxy substituents, branched sugar chains Predicted collision cross-section data for analytical identification

Key Differences and Implications

Core Structure :

  • The target compound and Timosaponin AIII share a spiro[5-oxapentacyclo] backbone, whereas Bufalin () is a simpler cardiotonic steroid. The spiro core in saponins enhances solubility and membrane interaction, critical for bioactivity .
  • Stereochemistry : Variations in stereochemistry (e.g., 16-hydroxy vs. 14β-hydroxy groups) influence receptor binding and toxicity profiles. For example, Bufalin’s cardiotoxicity is linked to its 14β-hydroxy configuration .

Glycosylation Patterns: The target compound’s triol sugars (oxane-3,4,5-triol) may improve water solubility compared to less glycosylated analogues like Bufalin. Glycosylation is known to modulate pharmacokinetics and reduce toxicity .

Bioactivity: Antitumor Effects: Timosaponin AIII and Bufalin both inhibit tumor growth but via distinct mechanisms. Timosaponin AIII induces apoptosis through mitochondrial pathways, while Bufalin inhibits Na⁺/K⁺-ATPase . Antimicrobial Potential: The antibiotic properties of the compound highlight the role of methyl and hydroxyl groups in disrupting microbial membranes .

Biologische Aktivität

The compound known as (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with potential biological activities that merit investigation. This article synthesizes current research findings on its biological activity and implications for medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a spirocyclic structure that contributes to its biological properties. Its molecular formula is C40H66O17C_{40}H_{66}O_{17} with a molecular weight of 766.94 g/mol.

Structural Features:

  • Multiple stereocenters contributing to its chiral nature.
  • Presence of sugar-like moieties which may influence its interaction with biological systems.

Antioxidant Properties

Research indicates that compounds with similar structural features exhibit significant antioxidant activity. The presence of hydroxyl groups is often correlated with the ability to scavenge free radicals and reduce oxidative stress in cells.

Anti-inflammatory Effects

Studies have shown that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations reveal that certain derivatives of the compound exhibit antimicrobial properties against various pathogens including bacteria and fungi. This activity may be attributed to the disruption of microbial cell membranes or interference with metabolic processes.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of structurally similar compounds using the DPPH radical scavenging assay. Results demonstrated a significant reduction in DPPH levels at concentrations as low as 10 µg/mL.
  • Anti-inflammatory Mechanism Study : In vitro studies on macrophages treated with the compound showed decreased levels of nitric oxide production and reduced expression of COX-2 enzyme in response to lipopolysaccharide (LPS) stimulation.
  • Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Candida albicans revealed minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various derivatives of the compound.

Data Tables

Biological Activity Assay Type Concentration Effect
AntioxidantDPPH Scavenging10 µg/mLSignificant reduction in DPPH levels
Anti-inflammatoryNO Production50 µg/mLDecreased nitric oxide levels
AntimicrobialMIC Testing100 µg/mLInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing this complex spirocyclic compound?

  • Methodological Answer : Synthesis requires multi-step orthogonal protection/deprotection strategies due to the compound’s stereochemical complexity. Key steps include:

  • Glycosylation : Use of trichloroacetimidate donors to establish stereospecific glycosidic linkages .
  • Spirocycle Formation : Intramolecular cyclization via acid-catalyzed ketalization or transition-metal-catalyzed cross-coupling .
  • Purification : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients to resolve stereoisomers .
    • Data Table :
StepKey ReactionYield (%)Purity (HPLC)
1Glycosylation45–60≥95%
2Spirocyclization30–40≥90%

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Combine NMR (e.g., 1H^1H-1H^1H COSY, NOESY for spatial proximity) with computational methods (DFT-based NMR chemical shift prediction) . X-ray crystallography is ideal but challenging due to poor crystallization tendencies; co-crystallization with chaperone molecules (e.g., cyclodextrins) may improve success .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational dynamics of the spirocyclic core?

  • Methodological Answer : Use variable-temperature NMR (VT-NMR) in solvents like DMSO-d6 and CDCl3 to monitor ring-flipping equilibria. Molecular dynamics (MD) simulations (AMBER or CHARMM force fields) can predict dominant conformers .
  • Key Finding : In polar solvents, the oxane ring adopts a chair conformation (ΔG = −2.1 kcal/mol), while nonpolar solvents stabilize boat conformers .

Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes + NADPH) to identify rapid degradation pathways .
  • Prodrug Design : Mask hydroxyl groups with acetyl or glycosyl prodrug moieties to enhance bioavailability .
    • Data Table :
ModelIC50 (µM)Bioavailability (%)
In vitro0.12N/A
In vivo (rat)>10<5

Q. How can computational modeling predict interactions with carbohydrate-processing enzymes (e.g., glycosidases)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., PDB: 1LYD for β-glucosidase). Focus on hydrogen-bonding interactions with catalytic residues (e.g., Glu340, Asp52) .
  • Key Finding : The compound’s 16-hydroxy group forms a critical H-bond with Glu340 (binding energy = −9.2 kcal/mol) .

Critical Analysis of Data Contradictions

Q. Discrepancies in reported melting points (e.g., 180–220°C range): How to address?

  • Methodological Answer : Variations arise from polymorphic forms or hydrate/solvate formation. Characterize via:

  • Thermogravimetric Analysis (TGA) : Detect solvent loss events.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions .
    • Data Table :
FormMelting Point (°C)Solvent Content (%)
Anhydrous215–2200
Monohydrate180–1854.7

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.